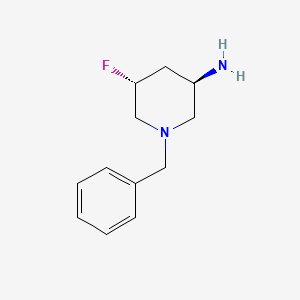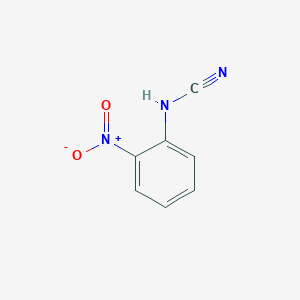
4-(Cyclohexylimino)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylimino)pentan-2-one is an organic compound with the molecular formula C11H19NO It is a derivative of pentan-2-one, where a cyclohexyl group is attached to the imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylimino)pentan-2-one typically involves the condensation reaction between cyclohexylamine and pentan-2-one. This reaction is usually carried out under azeotropic distillation conditions to remove water and drive the reaction to completion . The reaction can be catalyzed by acid catalysts such as hydrochloric acid to enhance the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and yield. Additionally, the purification process may involve distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylimino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Cyclohexylimino)pentan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylimino)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl group.
Pentan-2-one: The parent compound without the imino group.
Cyclohexylamine: The amine counterpart of the imino group.
Uniqueness
4-(Cyclohexylimino)pentan-2-one is unique due to the presence of both a cyclohexyl group and an imino group, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
4-cyclohexyliminopentan-2-one |
InChI |
InChI=1S/C11H19NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |
Clave InChI |
RMVCLAGISYIPJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1CCCCC1)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)


![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)




![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)


